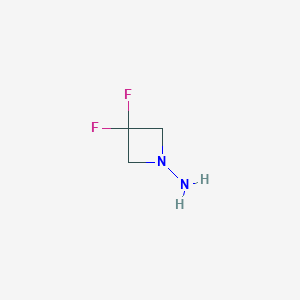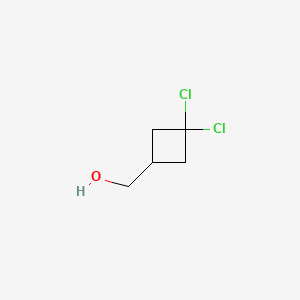
(3,3-Dichlorocyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dichlorocyclobutyl)methanol is an organic compound characterized by a cyclobutane ring substituted with two chlorine atoms at the 3-position and a hydroxymethyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dichlorocyclobutyl)methanol typically involves the chlorination of cyclobutylmethanol. One common method is the reaction of cyclobutylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3-Dichlorocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (3,3-Dichlorocyclobutyl)formaldehyde or (3,3-Dichlorocyclobutyl)carboxylic acid.
Reduction: The compound can be reduced to (3,3-Dichlorocyclobutyl)methane.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- Oxidation products include (3,3-Dichlorocyclobutyl)formaldehyde and (3,3-Dichlorocyclobutyl)carboxylic acid.
- Reduction products include (3,3-Dichlorocyclobutyl)methane.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3,3-Dichlorocyclobutyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies investigating the effects of chlorinated cyclobutyl compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3,3-Dichlorocyclobutyl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Dibromocyclobutyl)methanol
- (3,3-Diiodocyclobutyl)methanol
Comparison: (3,3-Dichlorocyclobutyl)methanol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its fluorinated, brominated, or iodinated counterparts. The chlorine atoms influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other halogenated analogs may not be as effective.
Eigenschaften
Molekularformel |
C5H8Cl2O |
|---|---|
Molekulargewicht |
155.02 g/mol |
IUPAC-Name |
(3,3-dichlorocyclobutyl)methanol |
InChI |
InChI=1S/C5H8Cl2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 |
InChI-Schlüssel |
SDRWUFYAQREJGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


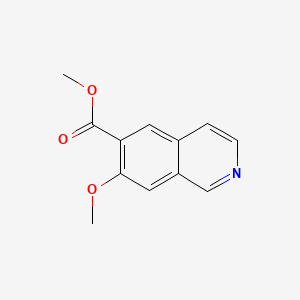
![3-[3-(2H3)methyl-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B13463958.png)
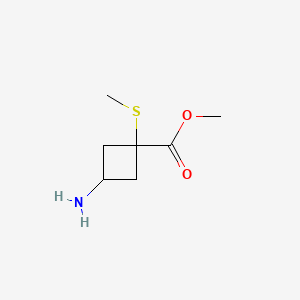
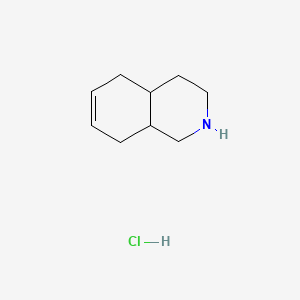
![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
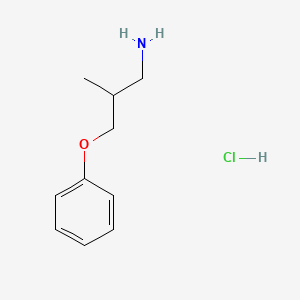
![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)
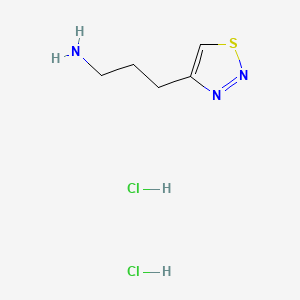
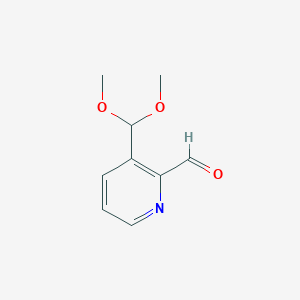
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)

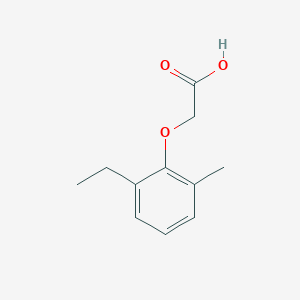
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
